molecular formula C7H6N4 B1295991 3-(1H-1,2,4-triazol-3-yl)pyridine CAS No. 23195-63-3

3-(1H-1,2,4-triazol-3-yl)pyridine

Cat. No. B1295991
CAS RN: 23195-63-3
M. Wt: 146.15 g/mol
InChI Key: PFUBXXBFRUAXCG-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-Triazol-3-yl)pyridine is a chemical compound with the molecular formula C7H6N4 and a molecular weight of 146.15 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 3-(1H-1,2,4-triazol-3-yl)pyridine, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 3-(1H-1,2,4-triazol-3-yl)pyridine has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

3-(1H-1,2,4-Triazol-3-yl)pyridine has been used as a reactant in the synthesis of 4-aryl-1H-1,2,3-triazoles . It has also been incorporated into Co, Zn/Cd-containing coordination polymers .


Physical And Chemical Properties Analysis

3-(1H-1,2,4-Triazol-3-yl)pyridine is a solid substance at room temperature . Its InChI Code is 1S/C7H6N4/c1-2-6(4-8-3-1)7-9-5-10-11-7/h1-5H, (H,9,10,11) and its InChI key is PFUBXXBFRUAXCG-UHFFFAOYSA-N .

Scientific Research Applications

Drug Discovery

3-(1H-1,2,4-triazol-3-yl)pyridine: has been utilized in the synthesis of various drugs due to its triazole ring, which is known for its therapeutic potential. The triazole core is present in many pharmaceuticals, such as antifungals (e.g., fluconazole) and antivirals, due to its ability to interact with enzymes and receptors .

Material Science

This compound serves as a building block in material chemistry, particularly in the creation of novel materials with specific electronic or photophysical properties. Its unique structure allows for the formation of non-covalent bonds, which are essential in the development of new materials .

Supramolecular Chemistry

In supramolecular chemistry, 3-(1H-1,2,4-triazol-3-yl)pyridine acts as a ligand that can coordinate with metals, forming complexes that are used in catalysis, enzyme inhibition, and the construction of molecular assemblies .

Polymer Chemistry

The triazole ring is a component in the synthesis of polymers, where it can enhance the stability and functionality of the material. It contributes to the development of polymers with specific desired properties, such as increased strength or chemical resistance .

Bioconjugation

This compound is involved in bioconjugation processes, where it can be used to link biomolecules together. This is particularly useful in the development of targeted drug delivery systems and the conjugation of drugs to antibodies or other targeting agents .

Fluorescent Imaging

3-(1H-1,2,4-triazol-3-yl)pyridine: derivatives are explored for their fluorescent properties, which can be applied in imaging techniques. These compounds can be used as fluorescent markers or probes in biological systems to visualize cellular processes .

Mechanism of Action

Target of Action

The primary target of 3-(1H-1,2,4-triazol-3-yl)pyridine, also known as 3-(1h-1,2,4-triazol-5-yl)pyridine, is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacetylase activity. SIRT3 is located in the mitochondria and is crucial for regulating mitochondrial function and metabolism .

Mode of Action

3-(1H-1,2,4-triazol-3-yl)pyridine acts as a selective inhibitor of SIRT3 . It binds to SIRT3 and inhibits its activity, with IC50 values of 16 nM for SIRT3, which is more potent than its effects on SIRT1 (IC50=88 nM) and SIRT2 (IC50=92 nM) .

Biochemical Pathways

The inhibition of SIRT3 by 3-(1H-1,2,4-triazol-3-yl)pyridine impacts various biochemical pathways. One key pathway is the SIRT3-SOD2 pathway . In this pathway, SIRT3 normally deacetylates and activates superoxide dismutase 2 (SOD2), a key antioxidant enzyme in the mitochondria. By inhibiting SIRT3, this compound can reduce the deacetylation and activation of SOD2 .

Pharmacokinetics

It is known to be soluble in dmso and ethanol, suggesting that it may have good bioavailability .

Result of Action

The inhibition of SIRT3 by 3-(1H-1,2,4-triazol-3-yl)pyridine leads to a decrease in the deacetylation and activation of SOD2 . This can result in an increase in oxidative stress within the cell, as SOD2 is less able to neutralize harmful superoxide radicals .

Action Environment

The action of 3-(1H-1,2,4-triazol-3-yl)pyridine can be influenced by various environmental factors. For instance, the presence of oxidative stressors can enhance the effects of SIRT3 inhibition, as these conditions increase the need for SOD2 activity

Safety and Hazards

The safety information for 3-(1H-1,2,4-Triazol-3-yl)pyridine includes the following hazard statements: H302-H315-H319-H335. The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

properties

IUPAC Name

3-(1H-1,2,4-triazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-2-6(4-8-3-1)7-9-5-10-11-7/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUBXXBFRUAXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177771
Record name 1H-1,2,4-Triazole, 5-(3-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-1,2,4-triazol-3-yl)pyridine

CAS RN

23195-63-3
Record name 1H-1,2,4-Triazole, 5-(3-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023195633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 5-(3-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-1,2,4-triazol-5-yl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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